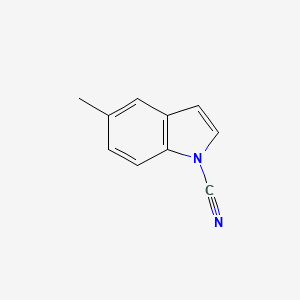
5-Methyl-1H-indole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1H-indole-1-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methyl group at the 5-position and a cyano group at the 1-position of the indole ring, making it an important intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indole-1-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 5-methylindole with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 5-Methyl-1H-indole-1-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyanoindole: Similar structure but lacks the methyl group at the 5-position.
1-Methyl-1H-indole-5-carbonitrile: Similar but with a methyl group at the 1-position instead of the 5-position.
Indole-5-carbonitrile: Lacks the methyl group entirely.
Uniqueness
5-Methyl-1H-indole-1-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the indole ring. This combination enhances its reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C10H8N2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
5-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11/h2-6H,1H3 |
InChI-Schlüssel |
UZJARPWZAUQIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


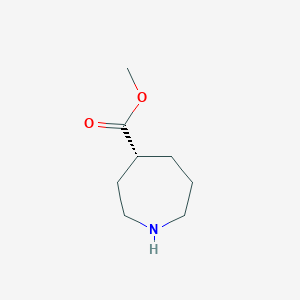
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)


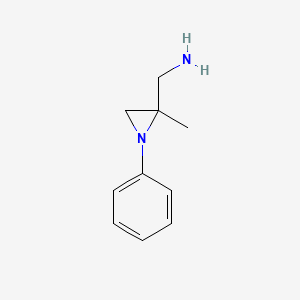

![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
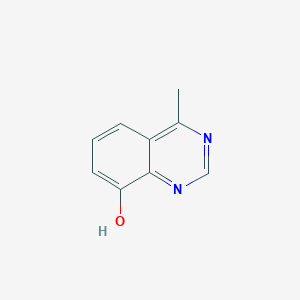
![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)

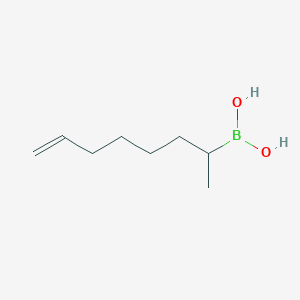
![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)

